molecular formula C12H10Cl2N2O2 B7890742 ethyl 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

ethyl 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B7890742
M. Wt: 285.12 g/mol
InChI Key: SMVGIUZLAZMPRP-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound characterized by its pyrazole ring structure substituted with a 2,4-dichlorophenyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form 2,4-dichlorophenylhydrazine.

    Cyclization: The hydrazine derivative undergoes cyclization with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring.

    Esterification: The final step involves esterification to introduce the ethyl ester group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

Ethyl 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and antimicrobial agents.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.

    Material Science: Research explores its use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ethyl 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Ethyl 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 5-phenyl-1H-pyrazole-4-carboxylate: Lacks the dichloro substitution, which may affect its bioactivity and chemical reactivity.

    Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate: Contains only one chlorine atom, potentially altering its pharmacokinetic properties.

    Ethyl 5-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate: Fluorine substitution can significantly change the compound’s electronic properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)9-6-15-16-11(9)8-4-3-7(13)5-10(8)14/h3-6H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVGIUZLAZMPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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